8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that features a combination of piperazine, chlorobenzyl, and imidazopurine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Chlorobenzylation: The piperazine derivative is then reacted with 2-chlorobenzyl chloride under basic conditions to introduce the chlorobenzyl group.
Imidazopurine Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the imidazopurine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the imidazopurine ring.
Reduction: Reduction reactions can occur at the chlorobenzyl group, potentially converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new therapeutic agents, particularly for its potential anti-tubercular activity.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of piperazine-containing drugs.
Mechanism of Action
The mechanism of action of 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, while the imidazopurine core may interact with nucleic acid structures. These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
Uniqueness
The uniqueness of 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lies in its combination of structural features, which confer specific biological activities not commonly found in other piperazine derivatives. Its potential for anti-tubercular activity and interaction with multiple biological targets make it a valuable compound for further research and development .
Properties
IUPAC Name |
6-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O2/c1-15-16(2)31-19-20(27(3)23(33)26-21(19)32)25-22(31)30(15)13-12-28-8-10-29(11-9-28)14-17-6-4-5-7-18(17)24/h4-7H,8-14H2,1-3H3,(H,26,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMBONGOXRLNCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=CC=C5Cl)N(C(=O)NC3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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